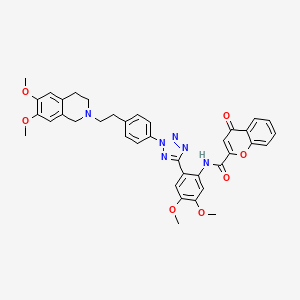![molecular formula C26H22FN3O3 B1663065 N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide CAS No. 838819-70-8](/img/structure/B1663065.png)
N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide is a chemical compound that has been studied for its potential use in scientific research. It is commonly referred to as Compound X in scientific literature.
Scientific Research Applications
Overview
N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide is a chemical compound with various applications in scientific research. This summary focuses on its applications excluding drug use, dosage, and side effects.
Research Applications
Cancer Research : This compound has shown potential in cancer research, particularly as a Met kinase inhibitor. Schroeder et al. (2009) identified analogs of this compound as potent and selective Met kinase inhibitors, showing complete tumor stasis in certain models following oral administration (Schroeder et al., 2009).
Anti-Inflammatory Potential : Moloney (2001) synthesized a molecule based on the structure of N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide for potential anti-inflammatory applications (Moloney, 2001).
Antibacterial and Antifungal Properties : Özdemir et al. (2012) reported the antibacterial activities of derivatives of this compound against various strains of bacteria (Özdemir et al., 2012).
Tumor Cell Growth Inhibition : Queiroz et al. (2011) explored the use of related compounds in inhibiting tumor cell growth, impacting cell cycle distribution, and inducing apoptosis in human tumor cell lines (Queiroz et al., 2011).
Catalytic Activity in Chemistry : This compound has been used in studies exploring its catalytic activity, particularly in transfer hydrogenation reactions under mild conditions (Özdemir et al., 2012).
Polymorphic Forms in Crystallography : Research by Özdemir et al. (2012) also includes the study of the crystalline polymorphic forms of this compound, contributing to the understanding of its molecular geometry and intermolecular interactions (Özdemir et al., 2012).
properties
CAS RN |
838819-70-8 |
|---|---|
Molecular Formula |
C26H22FN3O3 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C26H22FN3O3/c27-21-5-1-4-19(13-21)17-32-23-8-10-24(11-9-23)33-25-12-7-20(16-29-25)26(31)30-15-18-3-2-6-22(28)14-18/h1-14,16H,15,17,28H2,(H,30,31) |
InChI Key |
JZMLHJRKSJXARY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F |
Canonical SMILES |
C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F |
synonyms |
N-(3-aminobenzyl)-6-(4-((3-fluorobenzyl)oxy)phenoxy)nicotinamide YM 244769 YM-244769 YM244769 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






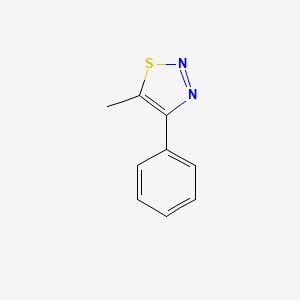
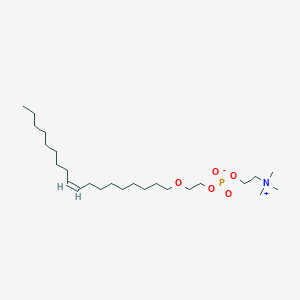

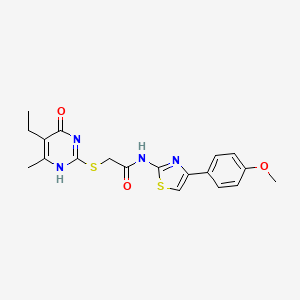
![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol](/img/structure/B1662996.png)
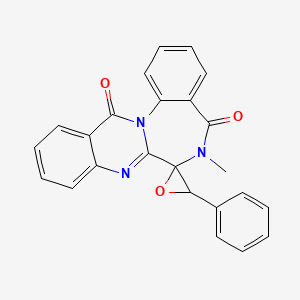
![[(5S)-5-amino-5-carboxypentyl]azanium;(2S)-2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B1663001.png)



